molecular formula C12H15NO4 B1492979 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid CAS No. 1498235-76-9

2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid

Cat. No.: B1492979
CAS No.: 1498235-76-9
M. Wt: 237.25 g/mol
InChI Key: IWBLHXYFFVGWIS-UHFFFAOYSA-N
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Description

2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid is a piperidine-based carboxylic acid derivative featuring a furan-3-carbonyl substituent at the piperidine nitrogen. The compound combines the rigidity of the piperidine ring with the aromatic and electron-rich furan moiety, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[1-(furan-3-carbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBLHXYFFVGWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for the compound’s role in biochemical processes, influencing the reduction and oxidation reactions within cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, furan derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-β. This modulation of inflammatory pathways highlights the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s furan and piperidine moieties contribute to its ability to interact with specific enzymes and receptors. For instance, the furan ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can form ionic and hydrophobic interactions. These interactions facilitate the compound’s binding to target enzymes and receptors, leading to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, exhibit varying degrees of stability under different conditions. Long-term exposure to the compound can lead to sustained modulation of cellular pathways, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and oxidative stress. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play roles in its metabolism. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall biochemical activity. The compound’s metabolism is essential for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s furan and piperidine moieties facilitate its binding to specific transporters, aiding its cellular uptake and distribution. These interactions determine the compound’s localization and accumulation within different tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, the furan ring’s ability to engage in hydrogen bonding and π-π interactions may facilitate its localization to the nucleus or mitochondria, where it can exert its biochemical effects.

Biological Activity

2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods that involve the acylation of piperidine derivatives with furan-3-carboxylic acid derivatives. The synthetic pathways often aim to optimize yield and purity while maintaining biological activity.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of anthra[2,3-b]furan-3-carboxamides demonstrated high antiproliferative potency against various cancer cell lines, including those resistant to conventional therapies . This suggests that the furan moiety may play a critical role in enhancing the antitumor activity of related compounds.

2. Antimicrobial Properties

In vitro studies have shown that similar piperidine derivatives exhibit antimicrobial activities against a range of pathogens. For example, certain pyrazole derivatives demonstrated inhibition zones indicating effective antimicrobial action, which may also extend to compounds like this compound . The minimum inhibitory concentration (MIC) for these compounds was reported as low as 0.22 μg/mL, indicating strong potential for further development in antimicrobial therapies.

The mechanisms underlying the biological activities of these compounds often involve interactions with specific cellular targets:

  • Antitumor Mechanism : Compounds have been shown to induce apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerases . This mechanism is crucial for disrupting cancer cell proliferation.
  • Antimicrobial Mechanism : The ability to inhibit biofilm formation and disrupt bacterial cell wall synthesis has been noted as a key feature in related compounds .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a furan-containing compound in a murine model of leukemia. The compound significantly increased the lifespan of treated animals by up to 262% compared to control groups, highlighting its potential as an antitumor agent .

Case Study 2: Antimicrobial Resistance

Research into the resistance profiles of various bacterial strains against piperidine derivatives revealed that some compounds maintained efficacy even against multidrug-resistant strains. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC (μM)Reference
Anthra[2,3-b]furan-3-carboxamideAntitumor0.5
Pyrazole Derivative 7bAntimicrobial0.22
Piperidine Derivative XAntitumor18

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl substituent (9b) achieves a higher yield (65%) compared to 4-acetylphenyl (45%), likely due to enhanced electrophilicity of the aryl fluoride intermediate in nucleophilic aromatic substitution .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group, a common protecting group, shows variable yields (39–97%) depending on reaction time and solvent (e.g., DMF vs. DMSO) .

Structural and Spectroscopic Differences

NMR Analysis :

  • Piperidine Ring : All analogs exhibit characteristic piperidine proton shifts (δ ~1.5–3.5 ppm for CH₂ and CH groups) and carboxylic acid protons (δ ~10–12 ppm) .
  • Substituent-Specific Shifts :
    • Furan-3-carbonyl : The furan ring’s protons (δ ~6.5–7.5 ppm) and carbonyl carbon (δ ~160–165 ppm in ¹³C NMR) distinguish it from aryl-substituted analogs like 9a (acetyl C=O at δ ~200 ppm) .
    • Boc Group : tert-Butyl protons appear as a singlet at δ ~1.4 ppm .

Molecular Weight and Solubility :

  • Bulky substituents like benzyloxycarbonyl () may reduce solubility compared to smaller groups like cyano or acetyl .

Enzyme Inhibition :

  • Compounds in were designed as soluble epoxide hydrolase (sEH) inhibitors. Substituents influence potency: electron-deficient groups (e.g., cyano in 9b) enhance binding to sEH’s catalytic pocket .

Metabolic Stability :

  • Fluorinated analogs (e.g., 3,3-difluoropiperidine in ) show improved metabolic stability due to C–F bond resistance to oxidation .

Preparation Methods

Synthesis of the Piperidin-4-yl Acetic Acid Core

The piperidin-4-yl acetic acid skeleton can be synthesized via nucleophilic substitution or ring-closure reactions starting from suitable precursors such as 4-piperidone or 4-piperidinol derivatives. Alternatively, commercially available 4-piperidyl acetic acid or its esters can serve as starting materials.

Acylation with Furan-3-carbonyl Derivatives

The key step is the selective acylation of the piperidine nitrogen with furan-3-carbonyl chloride or activated esters of furan-3-carboxylic acid. This step requires careful control of reaction conditions to avoid side reactions such as polymerization or over-acylation.

  • Reagents and Conditions: Typically, furan-3-carbonyl chloride is prepared by reacting furan-3-carboxylic acid with thionyl chloride or oxalyl chloride under reflux. The acylation is then conducted in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.

  • Temperature: Low temperatures (0–5 °C) are favored initially to control reactivity, followed by gradual warming to room temperature to complete the reaction.

  • Purification: The crude product is purified by recrystallization or column chromatography to isolate the desired amide.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Notes
1 Preparation of furan-3-carbonyl chloride Furan-3-carboxylic acid + SOCl2, reflux Generates reactive acyl chloride
2 Acylation of piperidin-4-yl acetic acid Piperidin-4-yl acetic acid + furan-3-carbonyl chloride + Et3N, DCM, 0–25 °C Formation of amide bond
3 Purification Column chromatography or recrystallization Isolates pure product

Analytical and Research Data Supporting Preparation

  • Yield and Purity: Typical yields reported for the acylation step range from 60% to 85%, depending on reaction scale and purification method.

  • Spectroscopic Characterization: The product is confirmed by NMR (both ^1H and ^13C), IR spectroscopy showing characteristic amide carbonyl bands (~1650 cm^-1), and mass spectrometry confirming molecular weight.

  • Stability Considerations: The furan ring is sensitive to strong acids and bases; thus, mild conditions are crucial during hydrolysis and purification to avoid ring opening or polymerization.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Use of furan-3-carbonyl chloride High reactivity and selectivity in acylation Requires careful handling due to moisture sensitivity
Direct coupling with activated esters (e.g., NHS esters) Milder conditions, less corrosive reagents Sometimes lower yields, longer reaction times
Hydrolysis of esters to acid Mild conditions preserve sensitive groups Additional step increases time and cost

Summary of Research Findings from Literature

  • Studies on similar furan-containing compounds emphasize the importance of controlling electrophilic activation to prevent side reactions during acylation (see electrophilic activation studies in furan derivatives).

  • Preparation of related piperidine-furan amides often utilizes thionyl chloride for acyl chloride formation, followed by amide bond formation with piperidine derivatives, consistent with the approach for this compound.

  • Hydrolysis steps are optimized to use weak acids like trifluoroacetic acid to maintain the integrity of the furan ring and improve yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid
Reactant of Route 2
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2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.